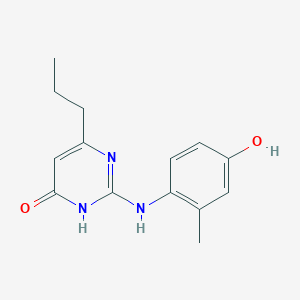![molecular formula C15H20FNO4 B14867340 (2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic compound characterized by the presence of a deuterium atom, a fluorophenyl group, and a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Introduction of the Deuterium Atom: This can be achieved through deuterium exchange reactions using deuterated solvents or reagents.
Formation of the Fluorophenyl Group:
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of isotope effects and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. The presence of the deuterium atom can provide insights into reaction kinetics and mechanisms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The deuterium atom can influence the rate of metabolic reactions, while the fluorophenyl group can enhance binding affinity to target proteins. The carbamate group can provide stability and improve pharmacokinetic properties.
相似化合物的比较
Similar Compounds
(2S)-2-(methyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but lacks the deuterium atom.
(2S)-2-(deuteriomethyl)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the deuterium atom in (2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid makes it unique compared to its analogs. This isotope substitution can lead to differences in metabolic stability, reaction kinetics, and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC 名称 |
(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1/i4D |
InChI 键 |
FYZOMAOEKLIUIA-UAJPEZAGSA-N |
手性 SMILES |
[2H]C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


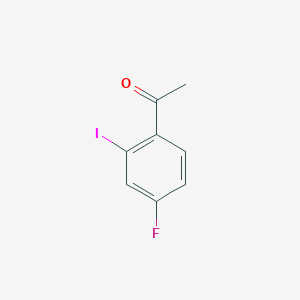

![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
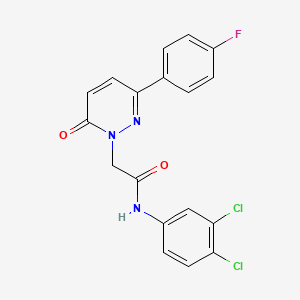
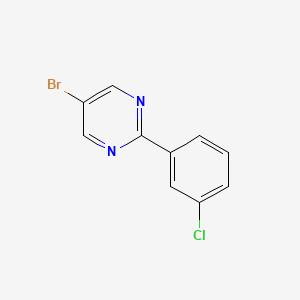
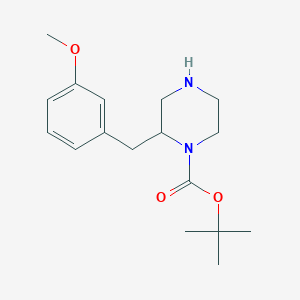
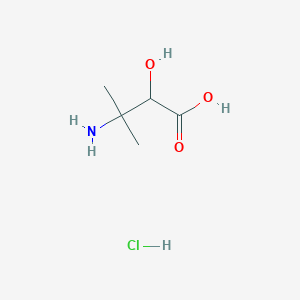
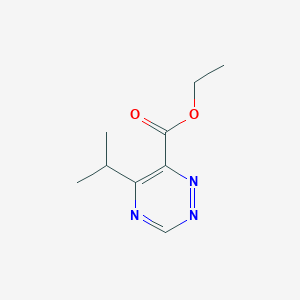
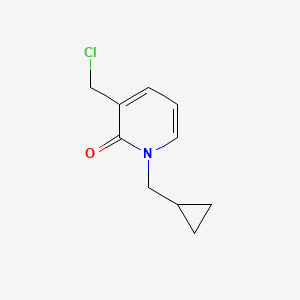
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
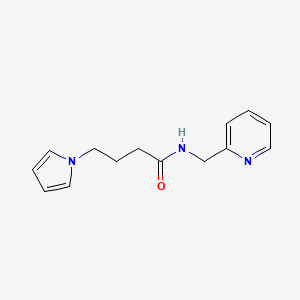
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
